molecular formula C9H7KN2O2S B13257632 Potassium (1,3-benzothiazol-2-ylamino)acetate

Potassium (1,3-benzothiazol-2-ylamino)acetate

Cat. No.: B13257632
M. Wt: 246.33 g/mol
InChI Key: PNUDYNDJFVJPOK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1,3-benzothiazol-2-ylamino)acetate typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (1,3-benzothiazol-2-ylamino)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Biological Activity

Potassium (1,3-benzothiazol-2-ylamino)acetate is a derivative of benzothiazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with acetic anhydride or acetyl chloride in the presence of potassium carbonate. The following general reaction scheme can be observed:

  • Formation of Benzothiazole Derivative : Start with 2-aminobenzothiazole.
  • Acetylation : React with acetic anhydride or acetyl chloride.
  • Neutralization : Use potassium carbonate to form the potassium salt.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For example:

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateHigh
Standard AntibioticHighHigh

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably:

  • IC50 Values : The compound showed IC50 values in the micromolar range against several cancer types, indicating potential as an anticancer agent.
Cancer Cell LineIC50 (μM)
HCT1160.66
MCF70.75
A5490.80

The mechanism may involve induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented in various studies. It has been shown to reduce inflammation markers in vitro and in vivo models:

Concentration (μM)% Inhibition
6.2594.89
12.595.22
2596.12

These results suggest a strong anti-inflammatory effect comparable to standard treatments such as diclofenac .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives including this compound against a panel of bacterial strains. Results indicated significant inhibition zones compared to controls.
  • Anticancer Research : In a recent study involving HCT116 colon cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C9H7KN2O2S

Molecular Weight

246.33 g/mol

IUPAC Name

potassium;2-(1,3-benzothiazol-2-ylamino)acetate

InChI

InChI=1S/C9H8N2O2S.K/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

PNUDYNDJFVJPOK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[K+]

Origin of Product

United States

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